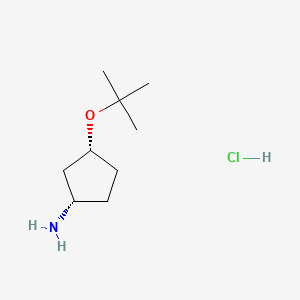![molecular formula C7H12O4S B13461991 {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-Methanesulfonyl-2-oxabicyclo[211]hexan-1-yl}methanol is a chemical compound with a unique bicyclic structure This compound is characterized by the presence of a methanesulfonyl group and an oxabicyclohexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the iodocyclization reaction of suitable precursors. This method allows for the formation of the oxabicyclohexane ring system. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
{4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound has a similar bicyclic structure but with a methyl group instead of a methanesulfonyl group.
{4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound features a methoxymethyl group, offering different chemical properties and reactivity.
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride: This compound has a similar core structure but with a methanesulfonyl chloride group, making it useful in different chemical reactions.
Uniqueness
The uniqueness of {4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol lies in its combination of the oxabicyclohexane ring system and the methanesulfonyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12O4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(4-methylsulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H12O4S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h8H,2-5H2,1H3 |
Clave InChI |
HPSBQXKKXJEMQW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C12CC(C1)(OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


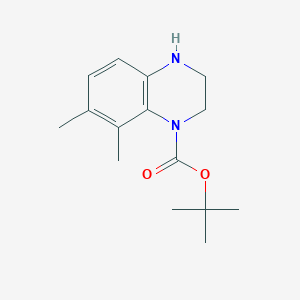

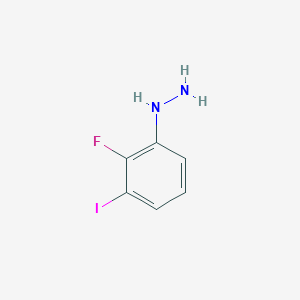
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
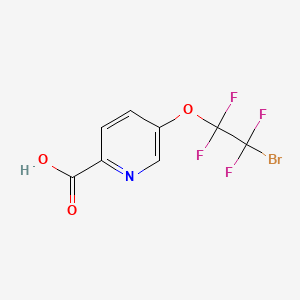
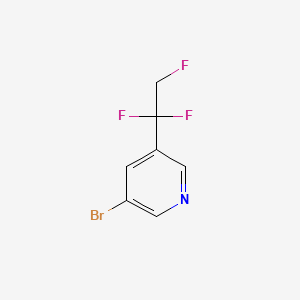
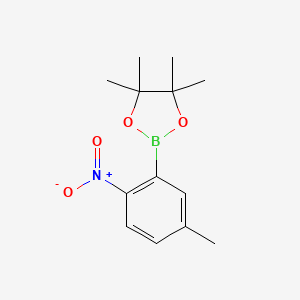

![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

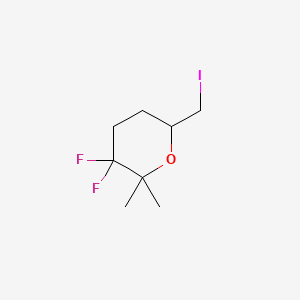
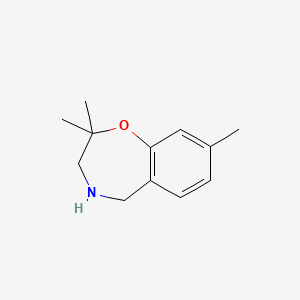
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
